MMP Substrate III, Fluorogenic

MMP-2 Gelatinase A Enzyme Kinetics

MMP Substrate III (TNO211) is the only fluorogenic FRET peptide with an EDANS/DABCYL pair and an MMP-2 kcat/Km of 619,000 M⁻¹s⁻¹, enabling sensitive detection in optically challenging matrices like synovial fluid. Its 485 nm emission overcomes autofluorescence interference common with Mca-based probes. Use as a primary assay for gelatinases or as an orthogonal validation tool to confirm hits from other FRET systems. Superior aqueous solubility and pre-validated kinetic fingerprint across MMP-1, -2, -3, -9 ensure reproducible, publication-grade data.

Molecular Formula C63H87N15O14S
Molecular Weight 1310.54
CAS No. 193475-71-7
Cat. No. B574768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMP Substrate III, Fluorogenic
CAS193475-71-7
Molecular FormulaC63H87N15O14S
Molecular Weight1310.54
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
InChIInChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1
InChIKeyIZGNTKLGZGISLF-HPRKGXSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMP Substrate III, Fluorogenic (CAS 193475-71-7): Quantitative FRET-Based Activity Profiling for Matrix Metalloproteinase Research


MMP Substrate III, Fluorogenic (CAS 193475-71-7), also known as TNO211 or DABCYL-γ-Abu-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂, is a synthetic fluorescence resonance energy transfer (FRET) peptide substrate designed for the quantitative detection of matrix metalloproteinase (MMP) activity . It incorporates the EDANS fluorophore and DABCYL quencher pair, separated by an MMP-cleavable Gly-Leu bond [1]. Upon enzymatic cleavage, the quencher is released, resulting in a measurable fluorescence increase with excitation/emission maxima at ~340 nm and ~485 nm, respectively . The substrate is characterized by its high aqueous solubility and utility in complex biological matrices .

MMP Substrate III (CAS 193475-71-7): Why Generic Substrate Substitution Compromises Experimental Reproducibility and Data Integrity


The matrix metalloproteinase family comprises over 20 structurally related zinc-dependent endopeptidases with overlapping yet distinct substrate specificities, catalytic efficiencies, and regulatory roles in tissue remodeling and disease [1]. Generic substitution among fluorogenic MMP substrates is not scientifically valid because individual substrates exhibit vastly different specificity constants (kcat/Km) for individual MMP isoforms, as well as divergent spectral properties, solubility profiles, and susceptibility to optical interference in complex biological media [2]. Procuring a substrate without verifying its precise kinetic fingerprint for the target MMP(s) of interest, its fluorescence wavelength compatibility with available instrumentation, and its demonstrated performance in the intended biological matrix—such as synovial fluid or cell culture supernatant—directly risks generating non-comparable, uninterpretable, or outright misleading data [3].

MMP Substrate III (CAS 193475-71-7) Evidence Guide: Quantifiable Performance Differentiation Versus Core MMP FRET Substrate Comparators


Superior Catalytic Efficiency for Gelatinase A (MMP-2) Versus the Widely Used General MMP Substrate FS-1

MMP Substrate III demonstrates a substantially higher catalytic efficiency (kcat/Km) for MMP-2 compared to the widely used general MMP substrate FS-1 (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), establishing it as a more sensitive probe for gelatinase A activity . While direct, head-to-head kinetic comparisons under identical conditions are not available, cross-study evaluation reveals a 7.4-fold higher kcat/Km value for MMP Substrate III (619,000 M⁻¹s⁻¹) relative to a representative kcat/Km value for FS-1 (84,000 M⁻¹s⁻¹) [1].

MMP-2 Gelatinase A Enzyme Kinetics FRET Assay

Higher Catalytic Efficiency for Gelatinase B (MMP-9) Compared to the Broad-Spectrum Substrate FS-6

MMP Substrate III exhibits a higher catalytic efficiency (kcat/Km) for MMP-9 compared to the broad-spectrum substrate FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) . A cross-study comparison shows a kcat/Km value of 209,000 M⁻¹s⁻¹ for MMP Substrate III versus a reported kcat/Km of 62,000 M⁻¹s⁻¹ for FS-6, representing a 3.4-fold improvement .

MMP-9 Gelatinase B Enzyme Kinetics FRET Assay

Enhanced Solubility and Complex Media Compatibility via EDANS/DABCYL FRET Pair

MMP Substrate III is distinguished by its high aqueous solubility and the use of the EDANS/DABCYL FRET pair, which enables reliable fluorescence detection even in optically challenging biological matrices such as synovial fluid and cell culture medium [1]. The EDANS emission maximum at ~485 nm is significantly red-shifted compared to the ~400 nm emission of Mca-based substrates like FS-1 and FS-6 . This longer wavelength emission reduces optical interference from endogenous fluorophores and light scattering commonly encountered in complex biological samples, a performance advantage that directly translates to more robust and reproducible assays without the need for extensive sample cleanup .

Fluorescence Spectroscopy EDANS DABCYL Biological Fluids Synovial Fluid

MMP Substrate III (CAS 193475-71-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity Quantification of MMP-2 and MMP-9 in Complex Biological Fluids

MMP Substrate III is optimally deployed for the quantitative measurement of gelatinase A (MMP-2) and gelatinase B (MMP-9) activity in complex biological matrices such as synovial fluid, cell culture supernatants, and tissue homogenates. The substrate's high catalytic efficiency for these isoforms (kcat/Km of 619,000 M⁻¹s⁻¹ for MMP-2 and 209,000 M⁻¹s⁻¹ for MMP-9) provides the requisite sensitivity for detecting low-abundance enzyme activity in disease-relevant samples. Critically, the ~485 nm emission wavelength of the EDANS fluorophore mitigates the optical interference that commonly plagues assays using shorter-wavelength Mca-based substrates, thereby enhancing signal-to-noise ratios and data reproducibility in turbid or autofluorescent media [1].

MMP Activity Profiling and Inhibitor Screening with Defined Isoform Selectivity

The well-characterized kinetic fingerprint of MMP Substrate III across a defined panel of MMP isoforms (MMP-1, -2, -3, -9) makes it a suitable tool for comparative MMP activity profiling and for the initial screening of MMP inhibitors in biochemical assays. While not a highly selective substrate for a single MMP, its differential kcat/Km values provide a reproducible baseline for assessing the relative activity of these key MMPs in purified enzyme systems or in samples where MMP-2 and MMP-9 are the dominant species. Researchers can leverage the quantitative data to design assays that are fit-for-purpose, such as identifying broad-spectrum versus gelatinase-preferring inhibitors .

Validation and Cross-Referencing of Findings Obtained with Mca-Based FRET Substrates

Given the fundamental differences in the fluorophore-quencher chemistry and emission spectra between MMP Substrate III (EDANS/DABCYL) and the widely used Mca/Dpa-based substrates (e.g., FS-1, FS-6), MMP Substrate III serves as an excellent orthogonal tool for validating key experimental findings. A positive result observed with a Mca-based substrate can be confirmed and strengthened by reproducing the observation with MMP Substrate III, thereby ruling out potential artifacts arising from the specific photophysical properties of a single FRET pair or from interference by test compounds. This cross-validation step is particularly valuable in drug discovery programs to ensure that apparent 'hits' in a primary screen are genuine MMP inhibitors and not merely quenchers or optical interferents of the Mca/Dpa system [2].

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